molecular formula C5H5ClN2S B1612871 2-Chloro-6-(methylsulfanyl)pyrazine CAS No. 61655-74-1

2-Chloro-6-(methylsulfanyl)pyrazine

Cat. No.: B1612871
CAS No.: 61655-74-1
M. Wt: 160.63 g/mol
InChI Key: RSJYLKXSYOTPHB-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylsulfanyl)pyrazine is an organic compound with the molecular formula C5H5ClN2S. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to the pyrazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylsulfanyl)pyrazine typically involves the chlorination of 6-(methylsulfanyl)pyrazine. One common method includes the reaction of 6-(methylsulfanyl)pyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C5H5N2S+SOCl2C5H4ClN2S+SO2+HCl\text{C}_5\text{H}_5\text{N}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_4\text{ClN}_2\text{S} + \text{SO}_2 + \text{HCl} C5​H5​N2​S+SOCl2​→C5​H4​ClN2​S+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylsulfanyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazines depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated pyrazines or modified pyrazine rings.

Scientific Research Applications

2-Chloro-6-(methylsulfanyl)pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylsulfanyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methylsulfanyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: Lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.

    6-Methylsulfanylpyrazine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.

    2,6-Dichloropyrazine:

Uniqueness

2-Chloro-6-(methylsulfanyl)pyrazine is unique due to the presence of both chlorine and methylsulfanyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

2-chloro-6-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJYLKXSYOTPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606045
Record name 2-Chloro-6-(methylsulfanyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-74-1
Record name 2-Chloro-6-(methylsulfanyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.13 mole of sodium methylmercaptide (prepared from 3.12 g. sodium hydride and excess methyl mercaptan), 20 g. (0.13 mole) of 2,6-dichloropyrazine and 200 ml. benzene is heated at reflux for 24 hours, cooled and washed twice with 50 ml. water. The benzene layer is separated, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Distillation of the residue gives 2-chloro-6-methylthiopyrazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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